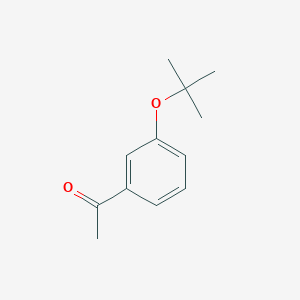

1-(3-tert-Butoxyphenyl)ethan-1-one

Descripción

1-(3-tert-Butoxyphenyl)ethan-1-one is a ketonic aromatic compound featuring a tert-butoxy (–OC(CH₃)₃) substituent at the meta position of the phenyl ring. The tert-butoxy group, a bulky electron-donating substituent, significantly influences the compound’s electronic and steric properties.

Propiedades

Número CAS |

99376-84-8 |

|---|---|

Fórmula molecular |

C12H16O2 |

Peso molecular |

192.25 g/mol |

Nombre IUPAC |

1-[3-[(2-methylpropan-2-yl)oxy]phenyl]ethanone |

InChI |

InChI=1S/C12H16O2/c1-9(13)10-6-5-7-11(8-10)14-12(2,3)4/h5-8H,1-4H3 |

Clave InChI |

SOVMLHJXFGXTRB-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)C1=CC(=CC=C1)OC(C)(C)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Substituent Effects on Electronic and Steric Properties

1-(3-(tert-Butyl)phenyl)ethan-1-one (CAS 6136-71-6):

The tert-butyl (–C(CH₃)₃) group () is purely alkyl, lacking the oxygen atom present in the tert-butoxy group. This results in weaker electron-donating effects compared to the tert-butoxy substituent. The tert-butyl group also introduces steric hindrance but without the polarity imparted by oxygen, leading to lower solubility in polar solvents .1-(4-Bromophenyl)ethan-1-one ():

The bromine atom is strongly electron-withdrawing, reducing electron density on the aromatic ring. This contrasts with the electron-donating tert-butoxy group, which increases ring electron density. Bromophenyl derivatives typically exhibit higher melting points and lower lipophilicity compared to tert-butoxy analogs .- 1-[3-(Dimethylamino)phenyl]ethan-1-one (CAS 18992-80-8): The dimethylamino (–N(CH₃)₂) group is a strong electron donor via resonance, more so than tert-butoxy. This enhances reactivity in electrophilic substitutions and increases basicity. Such compounds are often used in pharmaceuticals for their enhanced binding to biological targets .

Physical and Chemical Properties

*Estimated based on structural analogs.

Spectral Characteristics

- NMR : The tert-butoxy group’s methyl protons appear as a singlet near δ 1.3 ppm, while the oxygen atom deshields adjacent aromatic protons, shifting their signals upfield compared to tert-butyl analogs () .

- IR : A strong C=O stretch near 1700 cm⁻¹ and C–O–C ether stretch around 1250 cm⁻¹ confirm the ketone and tert-butoxy functionalities () .

Stability and Reactivity

The tert-butoxy group’s steric bulk enhances stability against nucleophilic attack compared to smaller substituents (e.g., methoxy). However, it is less stable under acidic conditions than tert-butyl due to the labile ether linkage. In contrast, fluorinated analogs (e.g., 1-(3,3-difluorocyclobutyl)ethan-1-one, ) exhibit superior hydrolytic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.